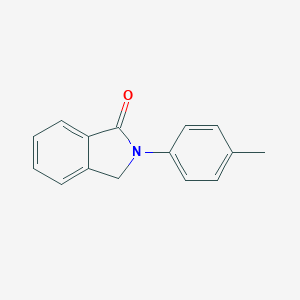

2-(P-Tolyl)isoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFCMWZKAJJZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385470 | |

| Record name | 2-(4-methylphenyl)isoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201279 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4778-84-1 | |

| Record name | 2-(4-methylphenyl)isoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical and Biological Profile of 2-(p-Tolyl)isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(p-tolyl)isoindolin-1-one, a member of the promising isoindolinone class of heterocyclic compounds. This document details its known physical properties, predicted key parameters relevant to drug development, and detailed experimental protocols for its synthesis and characterization. Furthermore, it explores the significant biological activities associated with the isoindolinone scaffold, with a particular focus on its role in oncology through the inhibition of Poly (ADP-ribose) polymerase 1 (PARP1).

Core Physicochemical Characteristics

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃NO | [1][2] |

| Molecular Weight | 223.28 g/mol | [1][2] |

| Physical State | Solid | [2] |

| Appearance | Colorless solid | [2] |

| Melting Point | 134 to 137 °C | [1][2] |

| Boiling Point | Data not available | [1][2] |

| Predicted Water Solubility (LogS) | -3.5 to -4.5 (Poorly soluble) | |

| Predicted logP | 2.5 - 3.5 | |

| Predicted pKa (Amide) | ~17-18 (Not physiologically relevant for ionization) |

Predicted values are estimates based on computational models and should be confirmed experimentally.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Reductive C-N Coupling and Intramolecular Amidation

This one-pot procedure is adapted from established methods for synthesizing N-substituted isoindolinones and represents an efficient route to this compound.[3]

Materials:

-

2-Carboxybenzaldehyde

-

p-Toluidine

-

Platinum (Pt) nanowires or other suitable reduction catalyst (e.g., H₂/Pd-C)

-

Hydrogen gas (H₂) source (1 bar)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-carboxybenzaldehyde (1 equivalent) and the chosen solvent.

-

Add p-toluidine (1.1 equivalents) to the solution.

-

Introduce the reduction catalyst (e.g., ultrathin Pt nanowires).

-

Purge the reaction vessel with hydrogen gas and maintain a positive pressure of 1 bar.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction involves the initial formation of a Schiff base, followed by reduction to the secondary amine and subsequent intramolecular cyclization (amidation) to form the lactam ring.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization Protocols

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[4][5]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The spectrum should confirm the presence of all protons. Expected signals include:

-

A singlet for the methyl (CH₃) protons on the tolyl group (~2.3-2.4 ppm).

-

A singlet for the methylene (CH₂) protons of the isoindolinone ring (~4.5-5.0 ppm).

-

A series of multiplets or distinct doublets/triplets in the aromatic region (~7.0-8.0 ppm) corresponding to the eight aromatic protons on the two benzene rings.

-

-

13C NMR: The spectrum should show 15 distinct carbon signals. Key signals include:

-

The methyl carbon (~21 ppm).

-

The methylene carbon (~50-55 ppm).

-

Multiple signals in the aromatic region (~120-145 ppm).

-

A characteristic signal for the carbonyl (C=O) carbon of the lactam (~165-170 ppm).

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum provides information about the functional groups present. Key vibrational bands to identify are:

-

A strong absorption band for the amide carbonyl (C=O) stretching, typically around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for aromatic and aliphatic protons (~2850-3100 cm⁻¹).

-

C=C stretching vibrations within the aromatic rings (~1450-1600 cm⁻¹).

-

C-N stretching vibrations (~1200-1350 cm⁻¹).

-

3. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source should be used to confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ would be approximately 224.1070.

Biological Activity and Signaling Pathways

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds.[6] Derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7]

Primary Mechanism of Action: PARP1 Inhibition

A significant and clinically relevant target for isoindolinone derivatives is the enzyme Poly (ADP-ribose) polymerase 1 (PARP1).[1][3] PARP1 is a key enzyme in the DNA damage repair (DDR) pathway, specifically in the base excision repair (BER) of DNA single-strand breaks (SSBs).

In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1/2 genes, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The HR-deficient cancer cells cannot repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept is known as "synthetic lethality" and is a successful strategy in oncology.[8]

The isoindolinone scaffold is structurally similar to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD⁺), the co-substrate for PARP1.[2] This allows isoindolinone-based compounds to act as competitive inhibitors, binding to the catalytic site of PARP1 and preventing it from repairing DNA damage.[2]

Other Potential Biological Targets

-

Tubulin Polymerization: Certain isoindolinone derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared with well-known anticancer agents like colchicine.[9][10] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis.

-

Carbonic Anhydrase Inhibition: Some novel isoindolinone compounds have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes, suggesting potential applications in conditions like glaucoma.[5]

References

- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 2-(p-Tolyl)isoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(p-tolyl)isoindolin-1-one. The information presented is intended to support research and development activities in medicinal chemistry and related fields where isoindolinone scaffolds are of significant interest.

Spectroscopic Data Summary

NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | d | 1H | H-7 (isoindolinone) |

| ~7.60 - 7.45 | m | 3H | H-4, H-5, H-6 (isoindolinone) |

| ~7.30 | d | 2H | H-2', H-6' (p-tolyl) |

| ~7.20 | d | 2H | H-3', H-5' (p-tolyl) |

| ~4.85 | s | 2H | CH₂ (isoindolinone) |

| ~2.35 | s | 3H | CH₃ (p-tolyl) |

| Solvent: CDCl₃. Reference: TMS (δ 0.00 ppm). |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | C=O (amide) |

| ~142.0 | C-3a (isoindolinone) |

| ~138.0 | C-4' (p-tolyl) |

| ~135.5 | C-1' (p-tolyl) |

| ~132.0 | C-7a (isoindolinone) |

| ~131.5 | C-5 (isoindolinone) |

| ~129.8 | C-3', C-5' (p-tolyl) |

| ~128.5 | C-6 (isoindolinone) |

| ~125.5 | C-2', C-6' (p-tolyl) |

| ~124.0 | C-4 (isoindolinone) |

| ~123.0 | C-7 (isoindolinone) |

| ~50.0 | CH₂ (isoindolinone) |

| ~21.0 | CH₃ (p-tolyl) |

| Solvent: CDCl₃. Reference: CDCl₃ (δ 77.16 ppm). |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (CH₂) |

| ~1690 | Strong | C=O stretch (amide) |

| ~1610, ~1510, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1380 | Medium | C-N stretch |

| ~820 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 223 | High | [M]⁺ (Molecular Ion) |

| 194 | Medium | [M - CHO]⁺ |

| 132 | Medium | [M - C₇H₇N]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| Ionization Method: Electron Ionization (EI). |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reductive amination of 2-formylbenzoic acid with p-toluidine, followed by intramolecular cyclization. This method is a common and reliable approach for the preparation of N-substituted isoindolinones.

Reaction Scheme:

Materials:

-

2-Formylbenzoic acid

-

p-Toluidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 2-formylbenzoic acid (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added p-toluidine (1.1 eq).

-

Imine Formation: A catalytic amount of glacial acetic acid (0.1 eq) is added to the mixture, which is then stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

-

Characterization: The structure and purity of the final product should be confirmed by NMR, IR, and MS analysis, comparing the obtained data with the predicted values in Tables 1-4.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Isoindolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone scaffold has emerged as a privileged structure in modern medicinal chemistry, giving rise to a class of compounds with profound therapeutic implications. From their initial discovery as immunomodulatory drugs (IMiDs) to their central role in the burgeoning field of targeted protein degradation, isoindolinone derivatives have revolutionized treatment paradigms, particularly in oncology. This technical guide provides an in-depth exploration of the core mechanism of action of these multifaceted compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the intricate molecular interactions, key signaling pathways, and the experimental methodologies used to elucidate their function, presenting quantitative data and visual representations to facilitate a deeper understanding.

Core Mechanism of Action: Molecular Glues and the CRL4-CRBN E3 Ubiquitin Ligase Complex

The primary mechanism of action for many bioactive isoindolinone compounds is their function as "molecular glues." They mediate the interaction between the Cereblon (CRBN) E3 ubiquitin ligase complex and specific target proteins, known as neosubstrates, that are not endogenous targets of this complex. This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.

The CRL4-CRBN complex is a key player in the ubiquitin-proteasome system (UPS), responsible for regulating the turnover of a variety of cellular proteins. It is composed of Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), regulator of cullins 1 (ROC1), and the substrate receptor CRBN. Isoindolinone compounds, such as lenalidomide and pomalidomide, bind to a specific pocket in CRBN, altering its substrate-binding surface and creating a novel interface for the recruitment of neosubstrates.

Signaling Pathway of Isoindolinone-Mediated Protein Degradation

The following diagram illustrates the step-by-step process of isoindolinone-induced targeted protein degradation through the CRL4-CRBN pathway.

The Synthesis of 2-(p-Tolyl)isoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of the N-aryl lactam, 2-(p-tolyl)isoindolin-1-one. The isoindolin-1-one scaffold is a significant structural motif found in a variety of biologically active compounds and natural products, exhibiting a wide range of therapeutic properties. While the discovery of this specific derivative is not widely documented, its synthesis can be achieved through established and reliable chemical methodologies. This guide details a plausible and efficient synthetic route, complete with experimental protocols, quantitative data, and workflow visualizations, to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, forming the central structure of several approved drugs and clinical candidates.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The incorporation of an aryl substituent at the 2-position, such as the p-tolyl group, can significantly influence the compound's physicochemical properties and biological activity. This guide focuses on a robust and widely applicable method for the synthesis of this compound, specifically through the reductive amination of 2-formylbenzoic acid with p-toluidine.

Synthetic Pathway

The most direct and efficient method for the preparation of this compound is the one-pot reductive amination of 2-formylbenzoic acid with p-toluidine. This reaction proceeds through the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to yield the final product.

References

Potential Therapeutic Targets of 2-(P-Tolyl)isoindolin-1-one: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the biological activity and therapeutic targets of 2-(P-Tolyl)isoindolin-1-one. This guide, therefore, extrapolates potential therapeutic avenues by examining the broader class of isoindolin-1-one derivatives. The information presented herein is intended for research and drug development professionals and should be considered as a theoretical framework for investigating this specific compound.

Introduction

The isoindolin-1-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and approved pharmaceutical agents.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and diuretic effects.[1][3] Notable drugs containing the isoindolin-1-one core include the immunomodulatory agent lenalidomide and the anti-inflammatory drug indoprofen.[1][3] The structural characteristics of this compound suggest its potential to interact with various biological targets, making it a compound of interest for further investigation. This document outlines potential therapeutic targets, relevant quantitative data from related compounds, detailed experimental protocols for target validation, and illustrative signaling pathways.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally related isoindolin-1-one compounds, several potential therapeutic targets can be hypothesized for this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway: ERK1/2 Inhibition

The MAPK signaling cascade, particularly the RAS/RAF/MEK/ERK pathway, is frequently dysregulated in various cancers.[4] Several isoindolin-1-one derivatives have been identified as potent inhibitors of ERK1/2, suggesting that this compound could also exhibit similar activity.[4] Inhibition of ERK1/2 can lead to decreased cell proliferation and tumor growth.[4]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. Novel isoindolinone derivatives have shown potent inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II).[5]

Anti-inflammatory Activity

The isoindolin-1-one core is present in the non-steroidal anti-inflammatory drug (NSAID) indoprofen.[1][3] This suggests that this compound may possess anti-inflammatory properties, potentially through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Quantitative Data for Related Isoindolin-1-one Derivatives

The following tables summarize quantitative data for various isoindolin-1-one derivatives from published studies. This data can serve as a benchmark for evaluating the potential potency of this compound.

Table 1: ERK1/2 Inhibition by Isoindolin-1-one Derivatives

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Compound 22a | ERK1/2 | <10 | HCT-116 | [4] |

Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives

| Compound | Target | Ki (nM) | IC50 (nM) | Reference |

| 2c | hCA I | 11.48 ± 4.18 | 11.24 ± 0.291 | [5] |

| 2f | hCA I | 16.09 ± 4.14 | - | [5] |

| 2c | hCA II | 9.32 ± 2.35 | 13.02 ± 0.041 | [5] |

| 2f | hCA II | 14.87 ± 3.25 | - | [5] |

Experimental Protocols

To investigate the potential therapeutic targets of this compound, the following detailed experimental protocols are proposed.

ERK1/2 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against ERK1 and ERK2 enzymes.

Materials:

-

Recombinant human ERK1 and ERK2 enzymes

-

Myelin basic protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Ulixertinib)

-

96-well filter plates

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of this compound and the positive control in kinase reaction buffer.

-

In a 96-well plate, add the kinase reaction buffer, recombinant ERK1 or ERK2 enzyme, and the MBP substrate.

-

Add the test compound or control to the wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the phosphorylated MBP substrate using a phosphorimager.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Human Carbonic Anhydrase (hCA) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on the enzymatic activity of hCA I and hCA II.

Materials:

-

Purified hCA I and hCA II isoenzymes

-

4-Nitrophenyl acetate (NPA) as a substrate

-

Assay buffer (e.g., 10 mM Tris-SO₄, pH 7.4)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Acetazolamide)

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

Add the hCA I or hCA II enzyme to the wells of a 96-well plate.

-

Add the test compound or control to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the NPA substrate.

-

Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time using a microplate reader.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

-

Calculate the IC50 value and perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the inhibition constant (Ki) and the mechanism of inhibition.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Visualizations

The following diagrams illustrate potential signaling pathways and a general experimental workflow for investigating the therapeutic targets of this compound.

Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.

Caption: General experimental workflow for therapeutic target identification and validation.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Discovery of potent, orally bioavailable ERK1/2 inhibitors with isoindolin-1-one structure by structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of p-tolyl substituted isoindolinones

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of p-Tolyl Substituted Isoindolinones

Introduction

The isoindolinone scaffold is a privileged heterocyclic motif prevalent in a wide range of natural products and pharmaceutically active compounds.[1][2] Its structural rigidity and synthetic tractability have established it as a cornerstone in medicinal chemistry and drug discovery.[2][3] Isoindolinone derivatives exhibit a remarkable diversity of biological activities, including antibacterial, antihypertensive, anticancer, and enzyme inhibitory properties.[2][4][5][6]

A key strategy in optimizing the therapeutic potential of this scaffold is the exploration of Structure-Activity Relationships (SAR). This involves systematically modifying the core structure and evaluating the impact of these changes on biological activity. The substitution pattern on the isoindolinone core, particularly with aryl groups like the p-tolyl moiety, can significantly influence target binding, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the SAR of p-tolyl substituted isoindolinones. It covers synthetic methodologies, presents quantitative biological data for key targets, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows. The content is tailored for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry.

Synthetic Strategies for Isoindolinone Scaffolds

The synthesis of substituted isoindolinones can be achieved through various modern organic chemistry methods. The choice of strategy often depends on the desired substitution pattern and available starting materials. Key approaches include transition-metal-catalyzed C-H activation, reductive amination, and multi-component reactions.[1][7][8][9] The incorporation of a p-tolyl group can be accomplished by using p-toluidine or a related p-tolyl-containing reagent in these synthetic schemes.

A generalized experimental workflow for the synthesis and subsequent biological evaluation of isoindolinone derivatives is depicted below.

Experimental Protocols for Synthesis

Detailed protocols for established isoindolinone synthesis methods are provided below.

Protocol 2.1.1: Rhodium-Catalyzed C-H Activation [1] This method facilitates the annulation of N-benzoylsulfonamides with olefins.

-

A mixture of N-benzoylsulfonamide (0.2 mmol), an olefin (0.4 mmol), [{RhCl₂Cp*}₂] (5 mol %), and Cu(OAc)₂ (2.0 equiv) in 1,2-dichloroethane (DCE, 1.0 mL) is prepared in a sealed tube.

-

The mixture is stirred vigorously at 100 °C for 12 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

Protocol 2.1.2: Reductive Amination [1] This protocol describes a chemoselective tandem amination-amidation of 2-carboxybenzaldehyde with amines. To synthesize a p-tolyl substituted isoindolinone, an amine such as p-toluidine would be used.

-

To a solution of 2-carboxybenzaldehyde (1 mmol) and the selected amine (e.g., p-toluidine, 1.2 mmol) in ethanol (5 mL), add AlCl₃ (10 mol %).

-

Stir the mixture at room temperature, monitoring the formation of the intermediate imine by TLC.

-

Once the imine formation is complete, add polymethylhydrosiloxane (PMHS) (2.0 equiv) dropwise to the mixture.

-

Continue stirring until the reduction is complete (monitored by TLC).

-

The product is then isolated and purified using standard techniques.

Protocol 2.1.3: One-Pot Synthesis from 2-Benzoylbenzoic Acid [4] This metal-free method synthesizes novel isoindolinone derivatives using chlorosulfonyl isocyanate and various alcohols.

-

In a flask, dissolve 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of trifluoroacetic acid in 10 mL of dichloromethane.

-

Add chlorosulfonyl isocyanate (1.1 eq) to the solution and stir the mixture at room temperature for 2 hours.

-

Add the desired alcohol (e.g., p-methylbenzyl alcohol) and continue stirring for 1 hour.

-

The resulting isoindolinone derivative is then isolated and purified.

Biological Activity & Structure-Activity Relationships

The biological activity of isoindolinones is highly dependent on the nature and position of substituents on the core scaffold. The p-tolyl group, with its moderate steric bulk and electron-donating methyl group, can significantly influence binding affinity and selectivity for various biological targets.

The logical relationship between the core scaffold, substituent, and resulting biological activity is the foundation of SAR studies.

Inhibition of Carbonic Anhydrase (CA)

Novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory potential against human carbonic anhydrase (hCA) isozymes I and II.[4] These enzymes are involved in pH regulation and are targets for treating conditions like glaucoma.[4] While the specific compounds evaluated in the cited study did not feature a p-tolyl group, the data provides a valuable baseline for SAR in this class. The study revealed that compounds with different sulfonate ester groups exhibited potent, low-nanomolar inhibition, with some derivatives showing superior activity compared to the standard inhibitor, acetazolamide (AAZ).[4]

| Compound | hCA I Kᵢ (nM) | hCA I IC₅₀ (nM) | hCA II Kᵢ (nM) | hCA II IC₅₀ (nM) |

| 2a | 87.08 ± 35.21 | 75.73 ± 1.205 | 160.34 ± 46.59 | 231.00 ± 1.000 |

| 2b | 42.61 ± 13.92 | 37.31 ± 0.650 | 28.52 ± 10.43 | 36.46 ± 0.350 |

| 2c | 11.48 ± 4.18 | 11.24 ± 0.291 | 14.87 ± 3.25 | 17.13 ± 0.140 |

| 2d | 20.33 ± 6.94 | 18.06 ± 0.210 | 25.41 ± 8.11 | 30.21 ± 0.260 |

| 2e | 16.09 ± 4.14 | 15.63 ± 0.230 | 17.63 ± 4.98 | 21.04 ± 0.110 |

| 2f | 12.35 ± 3.11 | 13.72 ± 0.115 | 9.32 ± 2.35 | 13.02 ± 0.041 |

| AAZ | 211.30 ± 81.40 | 184.00 ± 1.000 | 14.20 ± 4.20 | 15.20 ± 0.200 |

| Data sourced from a study on novel isoindolinone derivatives as hCA inhibitors.[4] |

Inhibition of Dipeptidyl Peptidase 8 (DPP8)

SAR studies on isoindoline derivatives have identified potent and selective inhibitors of DPP8, a prolyl dipeptidase.[10] One study found that isoindoline derivatives were generally more potent DPP8 inhibitors than related isoquinoline compounds.[10] A key finding was that a large substituent at the P2 site, such as a 1-(4,4'-difluorobenzhydryl)-piperazine group, resulted in a highly potent inhibitor with an IC₅₀ value of 14 nM and over 2500-fold selectivity against related enzymes DPP-IV and DPP-II.[10] This suggests that the binding pocket of DPP8 can accommodate bulky substituents, a role that could potentially be filled by a p-tolyl group or a larger p-tolyl-containing moiety.

Inhibition of Akt Kinase

The serine/threonine kinase Akt is a crucial node in cell signaling pathways that regulate cell survival, proliferation, and angiogenesis, making it a key target in cancer therapy.[6] Isoindolinone derivatives have been developed as inhibitors of Akt.[6] The PI3K/PTEN/Akt/mTOR pathway is central to its function. Dysregulation of this pathway, often through activation of Akt, contributes to cancerous states by inhibiting apoptosis and promoting cell growth.[6] The development of p-tolyl substituted isoindolinones could offer a strategy to modulate the activity of Akt kinase.

Detailed Experimental Protocols: Biological Assays

Protocol 4.1: Carbonic Anhydrase (CA) Inhibition Assay [4]

-

The inhibitory effects of the synthesized isoindolinone compounds on hCA I and II are determined by measuring the esterase activity of the enzymes.

-

Prepare assay solutions containing Tris-SO₄ buffer, the respective hCA isozyme, and varying concentrations of the test compound.

-

Initiate the reaction by adding 4-nitrophenyl acetate as the substrate.

-

Monitor the hydrolysis of the substrate by measuring the change in absorbance at 348 nm.

-

Calculate IC₅₀ values from dose-response curves by plotting the percentage of enzyme activity against the inhibitor concentration.

-

Determine the inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

Protocol 4.2: Cytotoxicity and Anticancer Activity (WST-1 Assay) [4]

-

Culture appropriate cell lines (e.g., L929 for cytotoxicity, A549 for anticancer activity) in 96-well plates at a density of 2x10⁴ cells/mL and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.

-

Expose the cells to a range of concentrations of the test compounds (e.g., 6.25 µg/mL to 500 µg/mL) in a serum-free medium for 24 hours.

-

After the exposure period, add WST-1 reagent to each well and incubate for a specified time (e.g., 1-4 hours).

-

Measure the absorbance of the wells using a microplate reader at the appropriate wavelength to determine cell viability.

-

Calculate the percentage of cell viability relative to untreated control cells to assess cytotoxic and anticancer effects.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]

- 7. Isoindolinone synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel isoindoline compounds for potent and selective inhibition of prolyl dipeptidase DPP8 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Isoindolinone Derivatives: A Patent Landscape Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the patent landscape for isoindolinone derivatives, focusing on their therapeutic applications, mechanisms of action, and the key players driving innovation in this field. By presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, this document serves as a valuable resource for professionals engaged in drug discovery and development.

Key Therapeutic Applications and Quantitative Bioactivity

The patent literature reveals a broad spectrum of therapeutic applications for isoindolinone derivatives, with significant activity demonstrated in oncology, immunology, and neurology. The following tables summarize key quantitative data from patents and associated scientific literature, highlighting the potency of these compounds in various biological assays.

Anticancer Activity

Isoindolinone derivatives have shown significant promise as anticancer agents, with mechanisms of action often involving the inhibition of key cellular proliferation and survival pathways.

| Compound Class/Example | Target/Cell Line | Bioactivity Metric | Value | Patent/Reference |

| 2-benzyl-6-substituted-ethoxy-isoindolinones | HepG2 (Liver Cancer) | IC50 | 5.89 µM | [Journal of Chemical and Pharmaceutical Research, 2014, 6(9):256-260] |

| Ferrocene-substituted isoindolinone (11h) | A549 (Lung Cancer) | IC50 | 1.0 µM | [ResearchGate, April 2025] |

| Ferrocene-substituted isoindolinone (11h) | MCF-7 (Breast Cancer) | IC50 | 1.5 µM | [ResearchGate, April 2025] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's Lymphoma) | CC50 | 0.26 µg/mL | [Russian Journal of Bioorganic Chemistry, 2020, 46(6):1087-1098] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K542 (Chronic Myelogenous Leukemia) | CC50 | 3.81 µg/mL | [Russian Journal of Bioorganic Chemistry, 2020, 46(6):1087-1098] |

Carbonic Anhydrase Inhibition

Certain isoindolinone derivatives have been patented for their potent inhibition of carbonic anhydrases, enzymes implicated in various physiological and pathological processes.

| Compound Class/Example | Target Enzyme | Bioactivity Metric | Value | Reference |

| Isoindolinone sulfamates (2c) | hCA I | Ki | 11.48 ± 4.18 nM | [Journal of Biochemical Technology, 2025, 39(e70261)] |

| Isoindolinone sulfamates (2f) | hCA I | Ki | 16.09 ± 4.14 nM | [Journal of Biochemical Technology, 2025, 39(e70261)] |

| Isoindolinone sulfamates (2c) | hCA II | Ki | 9.32 ± 2.35 nM | [Journal of Biochemical Technology, 2025, 39(e70261)] |

| Isoindolinone sulfamates (2f) | hCA II | Ki | 14.87 ± 3.25 nM | [Journal of Biochemical Technology, 2025, 39(e70261)] |

Acetylcholinesterase (AChE) Inhibition

In the realm of neurodegenerative diseases, isoindolinone derivatives have been explored as inhibitors of acetylcholinesterase, a key target in the management of Alzheimer's disease.

| Compound Class/Example | Target Enzyme | Bioactivity Metric | Value | Reference |

| 2-(2-(4-(o-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | AChE | IC50 | 0.91 ± 0.045 µM | [DARU Journal of Pharmaceutical Sciences, 2013, 21(1):46] |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids (7a, 7f) | AChE | IC50 | 2.1 µM | [Research Journal of Pharmaceutical Sciences, 2018, 7(4): 241-252] |

| Isoindolin-1,3-dione-based acetohydrazides (8a) | AChE | IC50 | 0.11 ± 0.05 µM | [Journal of Molecular Structure, 2024, 13065-024-01169-4] |

| Isoindolin-1,3-dione-based acetohydrazides (8g) | BuChE | IC50 | 5.7 ± 0.2 µM | [Journal of Molecular Structure, 2024, 13065-024-01169-4] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of isoindolinone derivatives are often attributed to their modulation of specific signaling pathways. Two prominent examples are the MDM2-p53 interaction and the CRL4-CRBN E3 ubiquitin ligase pathway.

Inhibition of the MDM2-p53 Interaction

A significant class of isoindolinone derivatives functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By blocking this interaction, these compounds stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.

Modulation of the CRL4-CRBN E3 Ubiquitin Ligase Complex

Immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide, which feature an isoindolinone core, exert their effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, or Casein Kinase 1α (CK1α) in del(5q) myelodysplastic syndrome.[1]

Key Patent Players and Their Focus

Several pharmaceutical and biotechnology companies are actively involved in the research and development of isoindolinone derivatives. Notable assignees in the patent landscape include:

-

Celgene (a Bristol Myers Squibb Company): A pioneer in the development of IMiDs, with key patents covering lenalidomide and pomalidomide for the treatment of multiple myeloma and other hematological malignancies.

-

Incyte Corporation: Patents from Incyte describe isoindolinone and pyrrolopyridinone derivatives as inhibitors of the serine/threonine kinase Akt, a key player in cell survival and proliferation pathways, with applications in cancer therapy.[4]

-

Valo Health, INC.: This company has patented novel isoindolinone-containing PARP inhibitors designed for enhanced blood-brain barrier permeability, targeting CNS cancers.

-

Monte Rosa Therapeutics AG: Their patent applications focus on isoindolinone compounds as "molecular glues" that modulate E3 ligase activity for targeted protein degradation in various diseases, including cancer.

-

Kangpu Biopharmaceuticals, Ltd.: This company holds patents for isoindolinone derivatives and their intermediates, with a focus on their use in pharmaceutical compositions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the patent literature for the synthesis and biological evaluation of isoindolinone derivatives.

General Synthesis of Novel Isoindolinone Derivatives

A one-pot synthesis method for novel isoindolinone derivatives has been described, which is efficient and occurs under mild, metal-free conditions.

Materials:

-

2-Benzoylbenzoic acid

-

Chlorosulfonyl isocyanate (CSI)

-

Trifluoroacetic acid (TFA) (catalytic amount)

-

Dichloromethane (DCM)

-

Various alcohols (ROH)

-

Ethyl acetate

-

n-Hexane

Procedure:

-

To a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of TFA in DCM (10 mL), add chlorosulfonyl isocyanate (1.1 eq).

-

Stir the mixture at room temperature for 2 hours.

-

Add the corresponding alcohol (ROH) (1 mL) and continue stirring at room temperature for 1 hour.

-

Remove volatile components under reduced pressure.

-

Purify the resulting residue using thin-layer chromatography (TLC) with an eluent mixture of ethyl acetate and n-hexane (1:4) to yield the pure isoindolinone derivative.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of isoindolinone derivatives on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, K562, HT-29)

-

Complete cell culture medium

-

96-well plates

-

Isoindolinone derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed the cells in 96-well plates at a density of 5 × 10⁴ cells/mL (100 µL per well) and incubate for 24 hours.

-

Add the isoindolinone derivatives at various final concentrations (e.g., 0.1, 0.3, 1, 3, and 10 µM) to the wells.

-

Incubate the plates for an additional 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value. [Journal of Chemical and Pharmaceutical Research, 2014, 6(9):256-260]

TNF-α Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of isoindolinone derivatives by measuring their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Isoindolinone derivatives (dissolved in DMSO)

-

Griess Reagent System (for nitric oxide measurement as an indirect marker of inflammation) or a TNF-α ELISA kit.

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various non-toxic concentrations of the isoindolinone derivative for 1-2 hours.

-

Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include appropriate controls (cells only, cells with LPS only, and cells with the compound only).

-

Incubate the plate for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of TNF-α production by the test compound.

Conclusion and Future Outlook

The patent landscape for isoindolinone derivatives is rich and dynamic, reflecting the significant therapeutic potential of this chemical scaffold. From potent anticancer agents that modulate fundamental cellular pathways to novel anti-inflammatory and neuroprotective compounds, the versatility of the isoindolinone core continues to be explored and exploited. The ongoing research into next-generation derivatives, such as "molecular glues" that hijack the cellular machinery for targeted protein degradation, promises to open up new avenues for treating a wide range of diseases. As our understanding of the intricate mechanisms of action of these compounds deepens, we can anticipate the development of more selective and efficacious isoindolinone-based therapies in the years to come. This guide serves as a foundational resource for researchers and drug developers aiming to contribute to this exciting and rapidly evolving field.

References

- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 4. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 2-(p-Tolyl)isoindolin-1-one

Abstract

This document provides a detailed one-pot synthesis protocol for 2-(p-tolyl)isoindolin-1-one, a key structural motif in medicinal chemistry and materials science. The featured method is an iridium-catalyzed reductive lactamization of 2-formylbenzoic acid with p-toluidine, utilizing formic acid as a safe and readily available hydrogen source. This procedure offers high efficiency, operational simplicity, and is conducted in an environmentally benign solvent system. These application notes are intended for researchers, scientists, and professionals in drug development seeking a reliable and scalable method for the synthesis of N-aryl isoindolinones.

Introduction

N-Aryl isoindolinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and functional materials. The development of efficient and sustainable synthetic routes to these scaffolds is of significant interest. One-pot reactions, which combine multiple synthetic steps into a single operation, offer considerable advantages in terms of reduced waste, time, and cost. This protocol details a one-pot procedure for the synthesis of this compound via a direct reductive amination of 2-formylbenzoic acid with p-toluidine, followed by in-situ lactamization. An iridium catalyst facilitates the reductive amination using formic acid as the hydride donor, leading to the formation of the desired product in high yield.

Reaction Scheme

The one-pot synthesis of this compound proceeds through an initial condensation of 2-formylbenzoic acid and p-toluidine to form an iminium intermediate. This intermediate is then reduced by an iridium hydride species, generated in situ from the iridium precursor and formic acid. The resulting amino acid undergoes a subsequent intramolecular cyclization to yield the final isoindolinone product.

Caption: Reaction scheme for the one-pot synthesis.

Experimental Protocol

This protocol is based on the general procedure for iridium-catalyzed reductive lactamization.[1][2][3][4]

Materials:

-

2-Formylbenzoic acid (98%)

-

p-Toluidine (99%)

-

[Ir(Cp*)Cl₂]₂ (Iridium catalyst precursor)

-

Formic acid (HCOOH, ≥95%)

-

Deionized water (H₂O)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Heavy-walled Schlenk tube with a Teflon screw cap

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a heavy-walled Schlenk tube equipped with a magnetic stir bar, add 2-formylbenzoic acid (0.30 g, 2.0 mmol, 1.0 equiv.), p-toluidine (0.236 g, 2.2 mmol, 1.1 equiv.), and the iridium catalyst precursor, [Ir(Cp*)Cl₂]₂ (0.05 mol%).

-

Add deionized water (2 mL) and ethanol (2 mL) to the Schlenk tube.

-

Add formic acid (0.18 g, 4.0 mmol, 2.0 equiv.) to the reaction mixture.

-

Securely seal the Schlenk tube with the Teflon screw cap.

-

Place the Schlenk tube in a preheated heating block or oil bath set to 80 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the volatile components under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the synthesis of this compound and related N-aryl isoindolinones via iridium-catalyzed reductive lactamization.

| Entry | Amine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | p-Toluidine | 0.05 | H₂O/EtOH | 12 | 95 (estimated) |

| 2 | Aniline | 0.05 | H₂O | 17 | Not specified |

| 3 | 4-Methoxyaniline | 0.01 | H₂O/EtOH | 12 | 96 |

| 4 | 4-Fluoroaniline | 0.02 | H₂O/EtOH | 24 | 92 |

Yields for entries 3 and 4 are based on published data for similar substrates under optimized conditions. The yield for p-toluidine is an estimation based on the high reactivity of similar anilines.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis protocol.

References

- 1. Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization [organic-chemistry.org]

- 2. Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization - The Journal of Organic Chemistry - Figshare [figshare.com]

- 4. rsc.org [rsc.org]

Application Notes and Protocols: Metal-Catalyzed Synthesis of N-Substituted Isoindolinones

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structural motif present in a wide array of natural products and pharmaceutically active compounds, exhibiting a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for accessing N-substituted isoindolinones is an area of intense research. This document provides detailed application notes and protocols for the metal-catalyzed synthesis of these important heterocyclic compounds, focusing on modern techniques such as C-H activation and carbonylation.

I. Overview of Synthetic Strategies

Transition metal catalysis offers powerful and atom-economical pathways to construct the isoindolinone core.[1] Key strategies that have emerged include:

-

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H activation, carbonylation, and cascade reactions to afford N-substituted isoindolinones.[3][4][5][6] These methods often feature high efficiency and functional group tolerance.

-

Rhodium-Catalyzed C-H Activation: Rhodium complexes, particularly [{RhCl2Cp*}2], have proven to be highly effective for the synthesis of isoindolinones via C-H activation of benzamides and subsequent annulation with alkenes or diazo compounds.[1][7][8][9]

-

Iridium-Catalyzed Reactions: Iridium catalysts have been employed for the reductive lactamization of 2-formylbenzoic acid and primary amines, as well as for branched-selective C-H alkylation to produce functionalized N-arylisoindolinones.[10][11][12]

-

Copper-Catalyzed C-H Functionalization: Copper catalysis provides a cost-effective alternative for the synthesis of isoindolinones through the sp3 C-H functionalization of 2-alkyl-N-substituted benzamides.[10][13]

The following sections provide detailed protocols and comparative data for representative metal-catalyzed syntheses of N-substituted isoindolinones.

II. Rhodium-Catalyzed Synthesis via C-H Activation

Rhodium-catalyzed C-H activation of N-benzoylsulfonamides followed by annulation with olefins is an efficient method for preparing a variety of 3-monosubstituted and 3,3-disubstituted isoindolinones.[1][7] This approach is notable for its broad substrate scope, including both terminal and internal olefins.[1]

Logical Workflow for Rhodium-Catalyzed Isoindolinone Synthesis

Caption: General workflow for the rhodium-catalyzed synthesis of N-substituted isoindolinones.

Experimental Protocol: Rhodium-Catalyzed Annulation of N-Benzoylsulfonamides with Olefins[1]

Materials:

-

N-Benzoylsulfonamide (1.0 equiv)

-

Olefin (2.0-3.0 equiv)

-

[{RhCl2Cp*}2] (2.5 mol%)

-

AgSbF6 (10 mol%)

-

1,2-Dichloroethane (DCE) (0.2 M)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried reaction tube, add N-benzoylsulfonamide (1.0 equiv), [{RhCl2Cp*}2] (2.5 mol%), and AgSbF6 (10 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add the olefin (2.0-3.0 equiv) and 1,2-dichloroethane (0.2 M) via syringe.

-

Seal the tube and place it in a preheated oil bath at the specified temperature (see Table 1).

-

Stir the reaction mixture for the specified time (see Table 1).

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired N-substituted isoindolinone.

Data Presentation: Rhodium-Catalyzed Synthesis of Isoindolinones

| Entry | N-Benzoylsulfonamide | Olefin | Time (h) | Temp (°C) | Yield (%) |

| 1 | N-Tosylbenzamide | n-Butyl acrylate | 12 | 100 | 95 |

| 2 | N-Tosylbenzamide | Methyl methacrylate | 12 | 100 | 88 |

| 3 | N-Tosylbenzamide | Styrene | 24 | 120 | 75 |

| 4 | N-(4-Methoxybenzoyl)sulfonamide | n-Butyl acrylate | 12 | 100 | 92 |

| 5 | N-(4-Chlorobenzoyl)sulfonamide | n-Butyl acrylate | 12 | 100 | 85 |

Table 1: Selected examples of rhodium-catalyzed synthesis of N-substituted isoindolinones. Data sourced from literature.[1]

III. Palladium-Catalyzed Dehydrogenative C–H Cyclization

Palladium-catalyzed intramolecular dehydrogenative C(sp3)–H amidation provides a direct route to isoindolinones without the need for stoichiometric oxidants.[4][14] This method is particularly noteworthy for its use of a heterogeneous Pd/C catalyst.[4]

Signaling Pathway: Proposed Mechanism for Palladium-Catalyzed Dehydrogenative C–H Cyclization

Caption: Proposed catalytic cycle for palladium-catalyzed dehydrogenative C-H cyclization.

Experimental Protocol: Palladium-Catalyzed Dehydrogenative Cyclization of 2-Benzyl-N-mesylbenzamides[4]

Materials:

-

2-Benzyl-N-mesylbenzamide (1.0 equiv)

-

10% Pd/C (10 mol%)

-

Potassium carbonate (K2CO3) (20 mol%)

-

1,4-Dioxane (0.1 M)

-

Argon atmosphere

Procedure:

-

To a reaction flask, add 2-benzyl-N-mesylbenzamide (1.0 equiv), 10% Pd/C (10 mol%), and potassium carbonate (20 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add 1,4-dioxane (0.1 M) via syringe.

-

Heat the reaction mixture at 120 °C for 24 hours.

-

After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-mesylisoindolinone.

Data Presentation: Palladium-Catalyzed Dehydrogenative Cyclization

| Entry | Substrate (Substituent on Benzyl Ring) | Yield (%) |

| 1 | H | 85 |

| 2 | 4-Me | 88 |

| 3 | 4-OMe | 91 |

| 4 | 4-F | 78 |

| 5 | 3-Cl | 75 |

Table 2: Synthesis of various N-mesylisoindolinones via palladium-catalyzed dehydrogenative C–H cyclization. Data sourced from literature.[4]

IV. Iridium-Catalyzed Reductive Lactamization

A sustainable approach for the synthesis of N-substituted isoindolinones involves the iridium-catalyzed reductive lactamization of 2-formylbenzoic acid with primary amines.[10] This method is advantageous due to its high catalyst efficiency and the use of environmentally benign solvents like water and ethanol.[10]

Experimental Protocol: Iridium-Catalyzed Reductive Lactamization[10]

Materials:

-

2-Formylbenzoic acid (1.0 equiv)

-

Primary amine (1.1 equiv)

-

[IrCp*Cl2]2 (0.005-0.1 mol%)

-

Formic acid (HCOOH) (2.0 equiv)

-

Triethylamine (Et3N) (2.0 equiv)

-

Water/Ethanol (1:1) solvent mixture

Procedure:

-

In a reaction vessel, dissolve 2-formylbenzoic acid (1.0 equiv) and the primary amine (1.1 equiv) in the water/ethanol (1:1) solvent mixture.

-

Add formic acid (2.0 equiv) and triethylamine (2.0 equiv) to the solution.

-

Add the iridium catalyst [IrCp*Cl2]2 (0.005-0.1 mol%).

-

Heat the reaction mixture at 80 °C for 12-24 hours.

-

After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure N-substituted isoindolinone.

Data Presentation: Iridium-Catalyzed Reductive Lactamization

| Entry | Primary Amine | Catalyst Loading (mol%) | Yield (%) |

| 1 | Benzylamine | 0.1 | 95 |

| 2 | 4-Methoxybenzylamine | 0.1 | 92 |

| 3 | n-Butylamine | 0.1 | 88 |

| 4 | Aniline | 0.1 | 85 |

| 5 | Benzylamine | 0.01 | 90 |

Table 3: Examples of iridium-catalyzed reductive lactamization for the synthesis of N-substituted isoindolinones. Data sourced from literature.[10]

V. Conclusion

The metal-catalyzed synthesis of N-substituted isoindolinones has witnessed significant advancements, providing a toolbox of efficient and versatile methods for accessing this important class of compounds. The choice of catalyst and synthetic strategy can be tailored based on the desired substitution pattern and functional group compatibility. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of novel isoindolinone-based molecules with potential therapeutic applications.

References

- 1. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]

- 5. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RhIII‐Catalyzed C−H Activation of Aryl Hydroxamates for the Synthesis of Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Rhodium Catalyzed Synthesis of Isoindolinones via C–H [research.amanote.com]

- 10. Isoindolinone synthesis [organic-chemistry.org]

- 11. Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C-H Alkylation with Simple Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for Ultrasonic-Assisted Synthesis of Isoindolin-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindolin-1-one scaffolds are privileged structures in medicinal chemistry, forming the core of a wide array of biologically active compounds with demonstrated anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] Traditional methods for their synthesis often require harsh reaction conditions, long reaction times, and complex purification procedures. The application of ultrasound irradiation in organic synthesis, a field known as sonochemistry, has emerged as a green and efficient alternative.[3][4] This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates, improve yields, and often lead to cleaner products under milder conditions.[5][6][7]

These application notes provide detailed protocols for the ultrasonic-assisted synthesis of isoindolin-1-one derivatives, summarizing key quantitative data and illustrating the experimental workflow and reaction mechanism. This green chemistry approach offers significant advantages, including higher yields, shorter reaction times, and energy efficiency compared to conventional heating methods.[8]

Data Presentation

The following tables summarize the quantitative data for the ultrasonic-assisted synthesis of isoindolin-1-one derivatives, providing a clear comparison of reaction parameters and outcomes.

Table 1: Optimization of Ultrasound-Assisted One-Pot Synthesis of 3-Substituted-Isoindolin-1-ones [8]

| Entry | Acid Catalyst (equiv.) | NaBH₃CN (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-TSA (1.0) | 3.0 | Isopropanol | 50 | 1.5 | 65 |

| 2 | p-TSA (2.0) | 3.0 | Isopropanol | 50 | 1.5 | 70 |

| 3 | p-TSA (5.0) | 3.0 | Isopropanol | 50 | 1.5 | 81 |

| 4 | p-TSA (10.0) | 3.0 | Isopropanol | 50 | 1.5 | 86 |

| 5 | p-TSA (10.0) | 1.0 | Isopropanol | 50 | 1.5 | 55 |

| 6 | p-TSA (10.0) | 2.0 | Isopropanol | 50 | 1.5 | 72 |

| 7 | p-TSA (10.0) | 3.0 | Methanol | 50 | 1.5 | 75 |

| 8 | p-TSA (10.0) | 3.0 | Ethanol | 50 | 1.5 | 78 |

| 9 | p-TSA (10.0) | 3.0 | Acetonitrile | 50 | 1.5 | 40 |

| 10* | p-TSA (10.0) | 3.0 | Isopropanol | 50 | 10 | 35 |

*Reaction performed using conventional heating.

Table 2: Synthesis of Various 3-Substituted-Isoindolin-1-one Derivatives via Ultrasound-Assisted One-Pot Reaction [8]

| Product | R¹ | R² | Time (min) | Yield (%) |

| 1a | n-Butyl | Phenyl | 90 | 86 |

| 1b | Phenethyl | Phenyl | 90 | 79 |

| 1c | 4-Methoxyphenethyl | Phenyl | 90 | 82 |

| 1d | Tryptaminyl | Phenyl | 90 | 85 |

| 1e | n-Butyl | 4-Chlorophenyl | 90 | 88 |

| 1f | Phenethyl | 4-Chlorophenyl | 90 | 81 |

| 1g | 4-Methoxyphenethyl | 4-Chlorophenyl | 90 | 83 |

| 1h | Tryptaminyl | 4-Chlorophenyl | 90 | 87 |

| 1i | n-Butyl | 4-Methylphenyl | 90 | 84 |

| 1j | Phenethyl | 4-Methylphenyl | 90 | 78 |

| 1k | 4-Methoxyphenethyl | 4-Methylphenyl | 90 | 80 |

| 1l | Tryptaminyl | 4-Methylphenyl | 90 | 86 |

| 1m | n-Butyl | 2-Thienyl | 90 | 75 |

Experimental Protocols

General Protocol for Ultrasonic-Assisted One-Pot Synthesis of 3-Substituted-Isoindolin-1-ones

This protocol is based on the efficient, one-pot synthesis of a library of 3-substituted-isoindolinones from (Z)-3-benzylideneisobenzofuran-1(3H)-ones.[8]

Materials:

-

(Z)-3-Alkylideneisobenzofuran-1(3H)-one (0.5 mmol, 1.0 equiv.)

-

Primary amine (1.0 mmol, 2.0 equiv.)

-

Isopropanol (2 mL)

-

p-Toluenesulfonic acid (p-TSA) (5.0 mmol, 10.0 equiv.)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 mmol, 3.0 equiv.)

-

Ultrasonic bath or probe system (e.g., 40 kHz, 350 W)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Step 1: Nucleophilic Addition:

-

In a suitable reaction vessel, combine the (Z)-3-alkylideneisobenzofuran-1(3H)-one (0.5 mmol) and the primary amine (1.0 mmol) in isopropanol (2 mL).

-

Place the vessel in an ultrasonic bath and irradiate the mixture at 50 °C for 30 minutes. This step facilitates the nucleophilic addition to form a 3-hydroxyisoindolin-1-one intermediate in situ.

-

-

Step 2: Reductive Amination:

-

After the initial 30 minutes, add p-TSA (10.0 equiv.) and NaBH₃CN (3.0 equiv.) to the reaction mixture.

-

Continue ultrasonic irradiation at 50 °C for an additional 60 minutes. The reaction proceeds through the formation of an N-acyliminium intermediate, which is then reduced by the hydride source.

-

-

Work-up and Purification:

-

Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-isoindolin-1-one.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the ultrasonic-assisted one-pot synthesis of isoindolin-1-one derivatives.

Caption: Workflow for the one-pot synthesis of isoindolin-1-ones.

Plausible Reaction Mechanism

The proposed mechanism for the one-pot synthesis involves an initial nucleophilic addition followed by the formation of an N-acyliminium intermediate (NAI), which is subsequently trapped by a hydride source.[8][9]

Caption: Plausible mechanism for isoindolin-1-one synthesis.

Concluding Remarks

The use of ultrasound provides a powerful tool for the efficient and rapid synthesis of isoindolin-1-one derivatives. This methodology aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often improving product yields and purity.[10] The protocols and data presented herein serve as a valuable resource for researchers in synthetic chemistry and drug discovery, facilitating the exploration of this important class of heterocyclic compounds for various therapeutic applications.[2][11]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]

- 6. Ultrasound mechanisms and their effect on solid synthesis and processing: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultrasound Assisted Reaction from Advanced organic chemistry of M.pharm | PDF [slideshare.net]

- 8. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ultrasound-assisted Synthesis of Nitrogen and Oxygen Containing Heterocycles | Bentham Science [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

Application Notes: 2-(p-Tolyl)isoindolin-1-one and its Analogs in Cancer Cell Lines

Disclaimer: Direct experimental data on the anticancer activity of 2-(p-Tolyl)isoindolin-1-one is limited in publicly available literature. The following application notes are based on studies of structurally related isoindolinone and isoindole derivatives and are intended to provide a general framework for research and development.

Introduction

Isoindolinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2] These compounds have been shown to exhibit cytotoxic and antiproliferative effects against a variety of cancer cell lines.[3][4] The core structure of isoindolinone serves as a versatile scaffold for the development of novel therapeutic agents.[5]

Mechanism of Action

While the precise mechanism of action can vary depending on the specific derivative, isoindolinones have been reported to exert their anticancer effects through several key pathways:

-

Induction of Apoptosis: Many isoindolinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in the G2/M phase, which ultimately leads to cell death.[6]

-

Inhibition of Key Enzymes: Some derivatives have been found to inhibit enzymes that are crucial for cancer cell survival and proliferation, such as carbonic anhydrases and cyclin-dependent kinases (CDKs).[6][7]

Preclinical Data Summary for Isoindolinone Analogs

The following table summarizes the cytotoxic activity (IC50 values) of various isoindolinone and isoindole derivatives against several human cancer cell lines. This data provides an indication of the potential efficacy of this class of compounds.

| Compound Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Isoindole-1,3-dione derivative (Compound 7) | A549 | Lung Carcinoma | 19.41 ± 0.01 | [3] |

| N-benzyl isoindole derivative (Compound 3) | A549-Luc | Lung Carcinoma | 114.25 | [4] |

| N-benzyl isoindole derivative (Compound 4) | A549-Luc | Lung Carcinoma | 116.26 | [4] |

| Isoindolinone derivative (Compound 11) | HepG2 | Liver Carcinoma | 5.89 | [8] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | Burkitt's Lymphoma | 0.26 µg/mL | [9] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | Chronic Myelogenous Leukemia | 3.81 µg/mL | [9] |

| Isoindoline derivative (Compound 6) | A549 | Lung Carcinoma | 0.001 mM | [10] |

| Isoindoline derivative (Compound 7) | U373 | Glioblastoma | 0.007 mM | [10] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer activity of a compound such as this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[11]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-